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N-(2,3-dihydroxybenzoyl)-L-serine - 127658-43-9

N-(2,3-dihydroxybenzoyl)-L-serine

Catalog Number: EVT-8105901
CAS Number: 127658-43-9
Molecular Formula: C10H11NO6
Molecular Weight: 241.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(2,3-dihydroxybenzoyl)-L-serine is a L-serine derivative. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a N-(2,3-dihydroxybenzoyl)-L-serinate.
2,3-Dihydroxybenzoylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-(2,3-dihydroxybenzoyl)-L-serine is a natural product found in Apis cerana with data available.
Source and Classification

This compound is primarily derived from the bacterium Escherichia coli, where it serves as an intermediate in the synthesis of enterobactin. It can also be found in various species of Streptomyces, which are known for their diverse metabolic capabilities and production of bioactive compounds. N-(2,3-dihydroxybenzoyl)-L-serine is classified under catechol-type siderophores due to its ability to chelate iron ions, which are crucial for bacterial growth and survival under iron-limited conditions.

Synthesis Analysis
  1. Activation of 2,3-Dihydroxybenzoate: The first step involves the activation of 2,3-dihydroxybenzoate by ATP, catalyzed by the enzyme 2,3-dihydroxybenzoate—[aryl-carrier protein] ligase (EC 6.2.1.71). This reaction produces (2,3-dihydroxybenzoyl)adenylate.
    ATP+2 3 dihydroxybenzoate+H+ 2 3 dihydroxybenzoyl adenylate+diphosphate\text{ATP}+\text{2 3 dihydroxybenzoate}+H^+\rightarrow \text{ 2 3 dihydroxybenzoyl adenylate}+\text{diphosphate}
  2. Formation of N-(2,3-Dihydroxybenzoyl)-L-serine: L-serine undergoes a similar activation process facilitated by the four-domain protein EntF. The activated L-serine then condenses with the activated 2,3-dihydroxybenzoate to form N-(2,3-dihydroxybenzoyl)-L-serine.
  3. Trimerization: Finally, three molecules of N-(2,3-dihydroxybenzoyl)-L-serine are combined to form enterobactin via a lactonization reaction catalyzed by the Te domain of EntF.

This complex biosynthetic pathway showcases the intricate nature of microbial secondary metabolite production.

Molecular Structure Analysis

The molecular structure of N-(2,3-dihydroxybenzoyl)-L-serine can be described using its molecular formula C10H11N1O5C_{10}H_{11}N_{1}O_{5} and molecular weight 221.20221.20 g/mol. The compound features:

  • A benzene ring substituted with two hydroxyl groups at positions 2 and 3.
  • An amide bond linking the benzoyl group to the amino acid L-serine.
  • A carboxylic acid functional group from L-serine.

The structural formula can be represented as follows:

O C C1 C C O CC C1 O N C H C O O CO\text{O C C1 C C O CC C1 O N C H C O O CO}

This structure allows for effective coordination with iron ions through the catechol moieties.

Chemical Reactions Analysis

N-(2,3-dihydroxybenzoyl)-L-serine participates in several key chemical reactions:

  1. Formation of Enterobactin: As described earlier, it condenses with itself in a trimerization reaction to form enterobactin.
    3N 2 3 dihydroxybenzoyl L serine+6ATPEnterobactin+6AMP+6PPi3\text{N 2 3 dihydroxybenzoyl L serine}+6\text{ATP}\rightarrow \text{Enterobactin}+6\text{AMP}+6\text{PPi}
  2. Iron Chelation: The compound's catechol groups enable it to chelate ferric ions (Fe³⁺), forming stable complexes that facilitate iron uptake by bacteria.
Mechanism of Action

The mechanism of action for N-(2,3-dihydroxybenzoyl)-L-serine primarily revolves around its role as a siderophore precursor:

  • Iron Acquisition: By forming complexes with ferric ions through its catechol groups, it enhances bacterial survival in iron-limited environments.
  • Transport Mechanism: The ferric-siderophore complex is recognized and transported into bacterial cells via specific transport proteins.

This mechanism underscores the importance of this compound in microbial ecology and pathogenesis.

Physical and Chemical Properties Analysis

N-(2,3-dihydroxybenzoyl)-L-serine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar functional groups.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for amino acid derivatives.

These properties are crucial for understanding its behavior in biological systems and potential applications.

Applications

N-(2,3-dihydroxybenzoyl)-L-serine has several scientific applications:

  1. Anticancer Research: It has demonstrated potential anticancer activity against certain cancer cell lines, making it a candidate for further pharmacological studies.
  2. Microbial Metabolism Studies: As a key component in siderophore biosynthesis, it is essential for studying microbial iron acquisition strategies.
  3. Biotechnological Applications: Its role in synthesizing enterobactin highlights its potential use in biotechnology for developing new methods for iron supplementation or bioremediation strategies.
Biosynthesis and Metabolic Pathways

Enzymatic Assembly in Catechol Siderophore Biosynthesis

N-(2,3-Dihydroxybenzoyl)-L-serine (DHB-Ser) serves as a foundational building block for catechol-type siderophores across diverse bacteria. Its biosynthesis initiates with the conversion of chorismate to 2,3-dihydroxybenzoic acid (DHBA) through a three-step enzymatic cascade involving entC (isochorismate synthase), entB (isochorismatase), and entA (dehydrogenase) [7]. DHBA is subsequently activated by EntE, a dedicated adenylating enzyme that consumes ATP to form the adenylate intermediate DHB-AMP. This activated species is covalently loaded onto the phosphopantetheine arm of holo-EntB—an aryl carrier protein (ArCP)—yielding the thioester-bound DHB-EntB complex [7] [4].

The final assembly of DHB-Ser occurs through the action of EntF, a multimodular nonribosomal peptide synthetase (NRPS). EntF activates L-serine via adenylation, forms an aminoacyl-AMP intermediate, and covalently tethers it to its peptidyl carrier protein (PCP) domain. The condensation (C) domain of EntF then catalyzes amide bond formation between the DHB moiety (from holo-EntB) and the serine residue, releasing free DHB-Ser [7] [4]. In Vibrio anguillarum, homologous enzymes (VabE and VabF) execute analogous steps for vanchrobactin assembly [5].

Table 1: Key Siderophores Utilizing DHB-Ser as a Precursor

SiderophoreOrganismStructural Role of DHB-SerReference
EnterobactinEscherichia coliTrimeric lactone backbone [4]
VanchrobactinVibrio anguillarumLinear peptide scaffold [5]
Linear enterobactin congenersStreptomyces varsoviensisMonomer/dimer units [1]

Role of Nonribosomal Peptide Synthetase (NRPS) Systems

The NRPS machinery orchestrates the precise assembly of DHB-Ser into complex siderophores. EntF exemplifies a bidomain NRPS with adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains. Crucially, its C domain exhibits dual functionality: it catalyzes both peptide elongation (Ser-DHB-Ser formation) and macrocyclization (trimerization to enterobactin) [7] [4]. Mutational studies confirm that disrupting the C domain of EntF abolishes enterobactin production while accumulating linear DHB-Ser oligomers [7].

In Streptomyces varsoviensis, a phylogenetically distinct NRPS system incorporates DHB-Ser into novel linear and cyclic structures. This NRPS pathway demonstrates unusual flexibility, enabling methylation and oxidation modifications to generate derivatives like methyl-esterified DHB-Ser trimers [1] [2]. Genetic deletion of the NRPS gene (vabF in Vibrio) abolishes siderophore production, confirming its indispensability [5].

Phosphopantetheinylation and Acyl Carrier Protein Dynamics

The functional activation of EntB and EntF relies on post-translational phosphopantetheinylation. This modification installs a 4'-phosphopantetheine (Ppant) arm on conserved serine residues, converting these proteins from inactive "apo" forms to active "holo" carriers [7]. The reaction is catalyzed by EntD, a phosphopantetheinyl transferase (PPTase). Kinetic analyses reveal EntD modifies apo-EntB with a kcat of 5 min⁻¹ and a Km of 6.5 μM for its substrate [7].

Holo-EntB serves as a dedicated aryl carrier protein (ArCP), shuttling activated DHB between EntE and EntF. Structural studies show the C-terminal ArCP domain of EntB (residues 188–285) alone suffices for interactions with EntE and EntD, achieving catalytic efficiency comparable to full-length EntB [7]. This domain organization—where EntB acts as both a lyase and a carrier—exemplifies the functional economy of siderophore biosynthetic enzymes.

Regulatory Mechanisms Under Iron-Limiting Conditions

Expression of DHB-Ser biosynthesis genes is tightly controlled by cellular iron status. The ferric uptake regulator (Fur) represses transcription of the ent operon (entCDBAE) under iron-replete conditions. When intracellular Fe²⁺ levels drop, Fur dissociates from its DNA binding site (the "Fur box"), derepressing ent gene expression [1] [4]. This induction enables maximal siderophore production during iron starvation.

In S. varsoviensis, shifting culture media (e.g., Medium C with soybean meal/sucrose) triggers catechol siderophore synthesis, confirming nutritional modulation of this pathway [1] [2]. Similarly, V. anguillarum vab genes are induced by iron limitation, and deletion of vabA, vabB, or vabC abolishes growth under low-iron conditions [5].

Table 2: Regulatory and Enzymatic Components of DHB-Ser Biosynthesis

Gene/ProteinFunctionRegulationMutant Phenotype
furFe²⁺-dependent transcriptional repressorAutoregulated; represses ent genesConstitutive siderophore production
entDPhosphopantetheinyl transferaseIron-responsive (via Fur)Abolishes enterobactin synthesis
vabF (NRPS)Vanchrobactin assemblyIron-responsiveGrowth defect under low iron

Byproduct Formation in Enterobactin Synthesis

The NRPS machinery exhibits inherent promiscuity, leading to "leakage" products during enterobactin assembly. In vitro reconstitution experiments reveal that at physiological enzyme concentrations, EntF generates significant quantities of linear DHB-Ser oligomers, including:

  • Monomer: N-(2,3-dihydroxybenzoyl)-L-serine (DHB-Ser)
  • Dimer: [DHB-Ser]₂
  • Linear trimer: [DHB-Ser]₃ [1] [2]

These byproducts arise due to incomplete cyclization or hydrolytic release of intermediates before macrocyclization occurs. Streptomyces varsoviensis leverages this promiscuity to produce novel linear enterobactin analogs under specific fermentation conditions. One such linear trimer congener ("compound 2") exhibits moderate bioactivity against Listeria monocytogenes, highlighting the ecological relevance of these "byproducts" [1] [2].

Properties

CAS Number

127658-43-9

Product Name

N-(2,3-dihydroxybenzoyl)-L-serine

IUPAC Name

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

InChI

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1

InChI Key

VDTYHTVHFIIEIL-LURJTMIESA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O

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